

discovery and development history of serdexmethylphenidate

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Compound of Interest

Compound Name: *Serdexmethylphenidate*

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An In-depth Technical Guide to the Discovery and Development of **Serdexmethylphenidate**

Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of racemic methylphenidate.^[1] Developed by KemPharm, now Zevra Therapeutics, it is a central nervous system (CNS) stimulant.^{[2][3]} As a key component of the combination product Azstarys®, it is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.^{[4][5]} The development of **serdexmethylphenidate** was driven by the goal of creating a long-acting formulation of dexmethylphenidate with a pharmacokinetic profile that offers a gradual onset and extended duration of effect, potentially reducing abuse potential compared to immediate-release stimulants.^{[6][7][8]}

This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of **serdexmethylphenidate**.

Discovery and Rationale

The primary rationale behind the development of **serdexmethylphenidate** was to engineer a prodrug of dexmethylphenidate with specific pharmacokinetic properties. The aim was to provide sustained levels of d-MPH throughout the day with a single daily dose, while also deterring abuse via non-oral routes.^{[6][8]}

As a prodrug, **serdexmethylphenidate** is pharmacologically inactive itself.^[6] It is designed to be gradually converted to the active d-MPH in the lower gastrointestinal tract.^{[1][6]} This enzymatic conversion is the rate-limiting step for the release of d-MPH, leading to a delayed time to maximum concentration (Tmax) and an extended therapeutic effect.^[3] This contrasts with traditional extended-release formulations that rely on mechanical release mechanisms.

The combination product, Azstarys®, contains 70% **serdexmethylphenidate** and 30% immediate-release dexmethylphenidate.^[6] This formulation is intended to provide a rapid onset of action from the immediate-release component, followed by an extended duration of action from the conversion of **serdexmethylphenidate**.^{[6][9]}

Synthesis of Serdexmethylphenidate

The synthesis of **serdexmethylphenidate** involves a multi-step chemical process, starting from dexmethylphenidate hydrochloride. The key steps are outlined below.^[10]

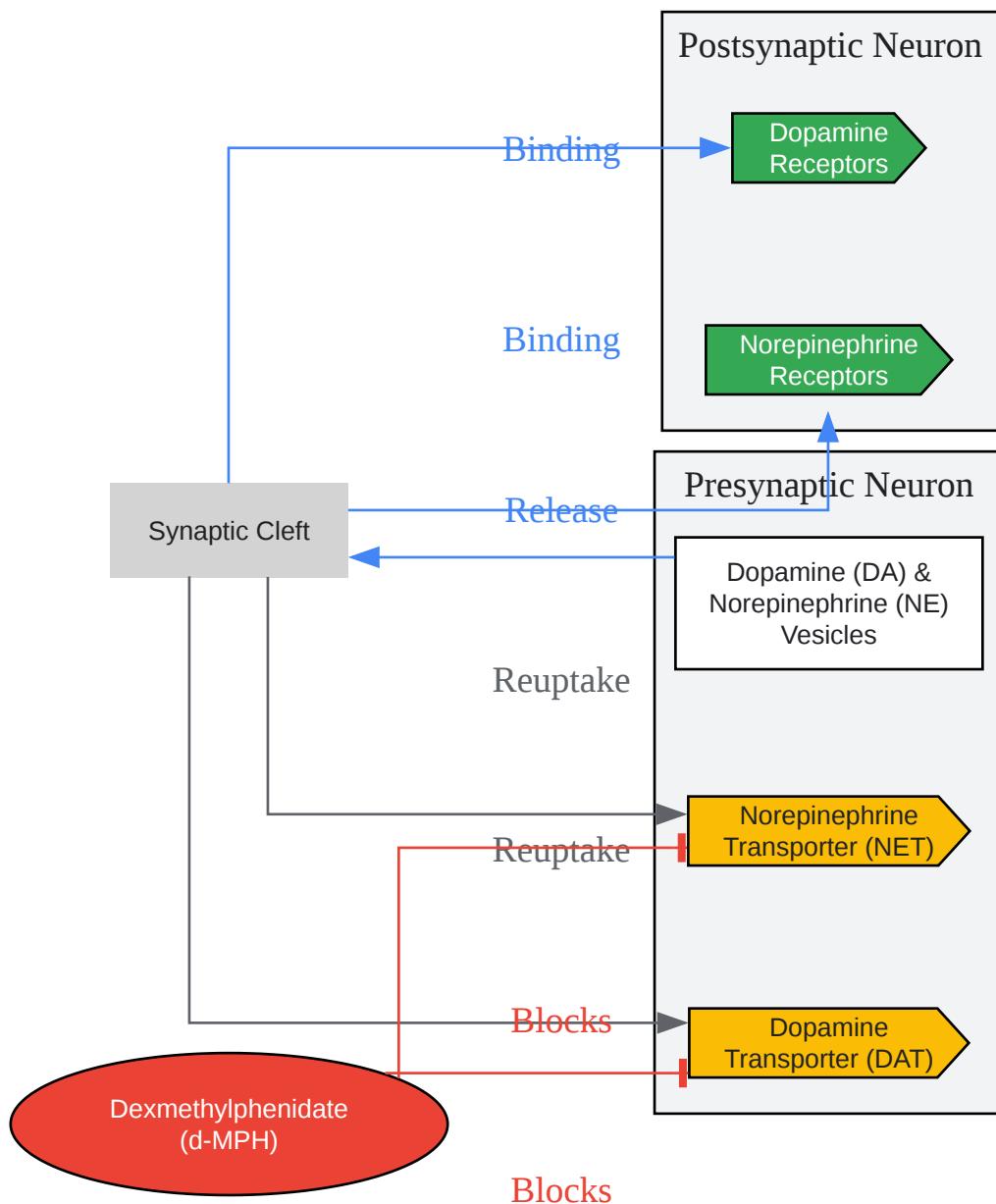
Step 1: Preparation of Dexmethylphenidate Hydrochloride The synthesis begins with the coupling of benzyl cyanide and 2-chloropyridine to form a racemic nitrile. This is followed by hydration to the corresponding amide using concentrated sulfuric acid. The pyridine ring is then reduced via hydrogenation, resulting in a mixture of erythro and threo diastereomers. The undesired erythro isomer is converted to the desired threo isomer through epimerization. A chiral salt resolution is performed to isolate the desired enantiomer. Finally, the amide is converted to the methyl ester, which is then treated with hydrochloric acid to yield dexmethylphenidate hydrochloride.^[10]

Step 2: Synthesis of **Serdexmethylphenidate** The synthesis of the final compound involves coupling O-t-Bu-protected L-serine with nicotinic acid. In a separate step, a carboxymethylene unit is installed onto dexmethylphenidate hydrochloride. The resulting intermediate is then reacted with the protected serine-nicotinic acid motif. The final step involves acidification to yield **serdexmethylphenidate**.^[10]

Mechanism of Action

The therapeutic effect of **serdexmethylphenidate** is solely attributable to its active metabolite, dexmethylphenidate. In vitro studies have shown that **serdexmethylphenidate** itself has little to no affinity for monoaminergic reuptake transporters.^[1] Dexmethylphenidate is a CNS

stimulant that blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron, thereby increasing their concentrations in the synaptic cleft.[1][11] This enhancement of dopaminergic and noradrenergic neurotransmission is believed to be the underlying mechanism for its efficacy in treating ADHD.[12]



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Figure 1: Mechanism of action of dexmethylphenidate.

Preclinical Development

Preclinical studies were crucial in characterizing the abuse potential of **serdexmethylphenidate**. These studies in recreational stimulant users demonstrated that when administered via oral, intranasal, or intravenous routes, **serdexmethylphenidate** resulted in significantly lower abuse-related drug effects and fewer stimulant-like adverse events compared to molar-equivalent doses of d-MPH.^{[6][13]} The slower rate of conversion to d-MPH is believed to be the reason for this reduced abuse potential, as it prevents the rapid spike in dopamine levels associated with the "high" sought by abusers.

Clinical Development

The clinical development program for **serdexmethylphenidate**, as part of the combination product Azstarys®, involved several key studies to establish its pharmacokinetic profile, efficacy, and safety.

Pharmacokinetics

Pharmacokinetic studies in healthy adults have characterized the absorption, distribution, metabolism, and elimination of **serdexmethylphenidate** and its active metabolite, dexmethylphenidate.^{[14][15]}

- Absorption and Metabolism: After oral administration, **serdexmethylphenidate** has low bioavailability (<3%) and is converted to dexmethylphenidate primarily in the lower gastrointestinal tract.^{[1][3]} The immediate-release component of Azstarys® leads to a rapid initial rise in d-MPH concentrations, while the **serdexmethylphenidate** component provides a gradual, sustained release of d-MPH throughout the day.^[6] The time to peak plasma concentration (T_{max}) for d-MPH from the combination product is approximately 2 hours.^{[1][4]}
- Distribution: The volume of distribution for **serdexmethylphenidate** is 29.3 L/kg. Protein binding is approximately 56% for **serdexmethylphenidate** and 47% for dexmethylphenidate.^[1]
- Elimination: The half-life of **serdexmethylphenidate** is 5.7 hours, while the terminal half-life of dexmethylphenidate following administration of the combination product is about 11.7 hours.^{[1][4]} Dexmethylphenidate is primarily metabolized to the inactive d- α -phenyl-piperidine acetate (d-ritalinic acid).^[1]

Table 1: Single-Dose Pharmacokinetic Parameters of d-MPH after Administration of SDX/d-MPH in Healthy Adults[14][15]

Dosage (SDX/d-MPH) (mg)	Total d-MPH HCl Equivalent (mg)	Cmax (ng/mL) [mean ± SD]	AUC0–24h (hng/mL) [mean ± SD]	AUC0–last (hng/mL) [mean ± SD]
26.1/5.2	20	7.1 ± 2.1	79.2 ± 23.4	97.2 ± 28.8
39.2/7.8	30	9.8 ± 2.8	113.4 ± 32.8	142.5 ± 41.2
52.3/10.4	40	13.8 ± 3.8	153.2 ± 47.9	199.8 ± 57.2

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; SD: Standard Deviation.

Table 2: Steady-State Pharmacokinetic Parameters of d-MPH after Multiple Doses of SDX/d-MPH 52.3/10.4 mg in Healthy Adults[14]

Parameter	Value (mean ± SD)
Cmax (ng/mL)	18.6 ± 5.0
Cmin (ng/mL)	3.7 ± 1.6
AUC0–24h (h*ng/mL)	208.7 ± 61.1

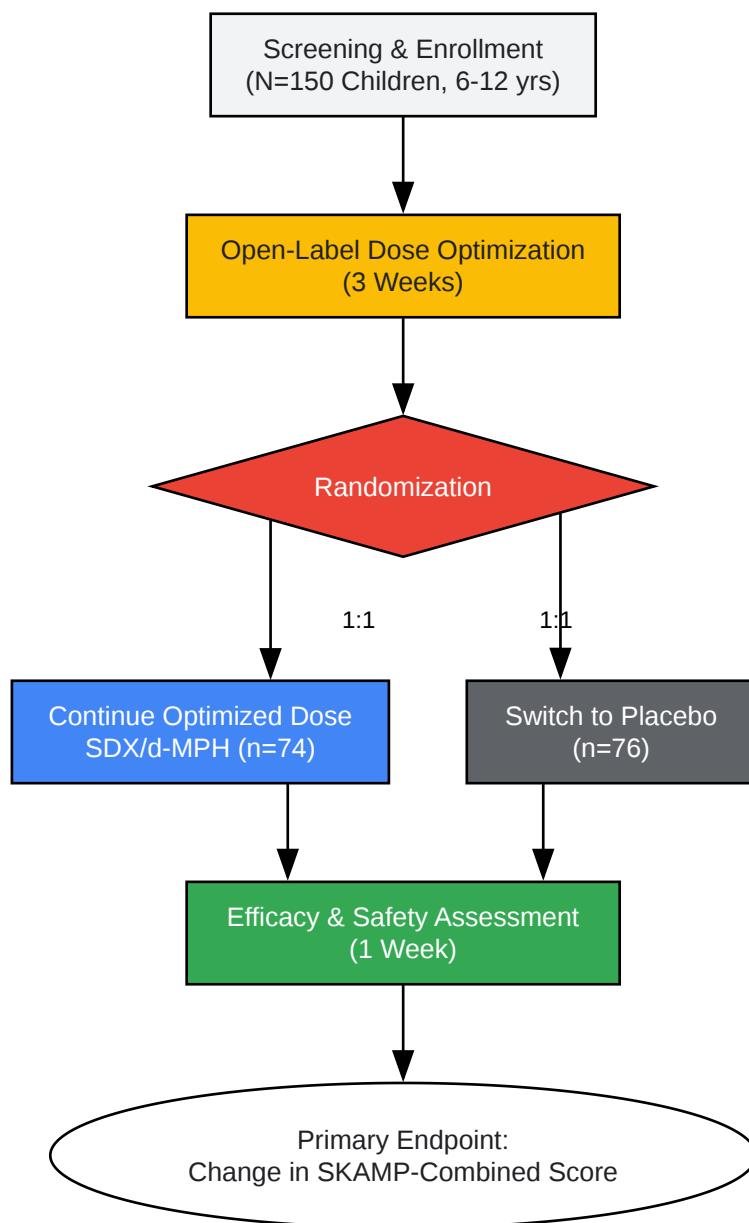
Cmin: Minimum plasma concentration.

Clinical Efficacy

The efficacy of **serdexmethylphenidate**/dexmethylphenidate was established in a pivotal Phase 3, randomized, double-blind, placebo-controlled, laboratory classroom study (Study KP415.E01) in 150 children aged 6 to 12 years with ADHD.[4][16]

Experimental Protocol: Study KP415.E01 This study consisted of a 3-week open-label dose-optimization phase followed by a 1-week double-blind, placebo-controlled treatment phase.[16] During the dose-optimization phase, patients were titrated to an optimal dose of the study drug.

In the double-blind phase, patients were randomized to continue their optimized dose or switch to placebo. The primary efficacy endpoint was the change from baseline in the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP)-Combined score, averaged over a 10-hour laboratory classroom day.[16][17] The SKAMP is a validated rating scale that assesses classroom behaviors in children with ADHD.[16]



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Figure 2: Workflow for the pivotal KP415.E01 efficacy trial.

The study demonstrated a statistically significant improvement in ADHD symptoms for the **serdexmethylphenidate**/dexmethylphenidate group compared to placebo. The treatment effect was observed to have a rapid onset and an extended duration of up to 13 hours.[17]

Safety and Tolerability

The safety profile of **serdexmethylphenidate**/dexmethylphenidate is consistent with that of other methylphenidate-containing products.[17][18] The most common adverse events reported in clinical trials include decreased appetite, insomnia, nausea, vomiting, dyspepsia, abdominal pain, weight loss, anxiety, dizziness, irritability, tachycardia, and increased blood pressure.[4][5]

Regulatory History and Approval

KemPharm submitted a New Drug Application (NDA) for KP415 (the developmental code for Azstarys®) to the U.S. Food and Drug Administration (FDA) in March 2020.[5] The FDA approved Azstarys® (**serdexmethylphenidate** and dexmethylphenidate) capsules for the treatment of ADHD in patients aged six years and older on March 2, 2021.[3][5] Based on its lower abuse potential, the U.S. Drug Enforcement Administration (DEA) classified **serdexmethylphenidate** as a Schedule IV controlled substance, while dexmethylphenidate remains a Schedule II substance.[13] The combination product, Azstarys®, is classified as a Schedule II controlled substance.[4]

Conclusion

The discovery and development of **serdexmethylphenidate** represent a significant advancement in the treatment of ADHD, driven by a rational prodrug design approach. By chemically modifying dexmethylphenidate, researchers successfully created a long-acting stimulant with a unique pharmacokinetic profile that provides sustained therapeutic effects and a lower potential for abuse. Clinical trials have established its efficacy and a safety profile comparable to existing stimulant medications. The approval and availability of **serdexmethylphenidate**, as a component of Azstarys®, provides an important new therapeutic option for individuals with ADHD.

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